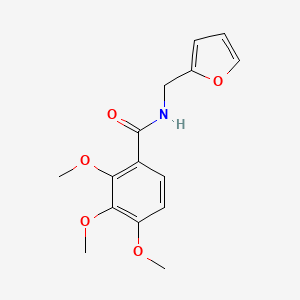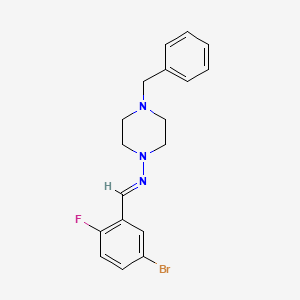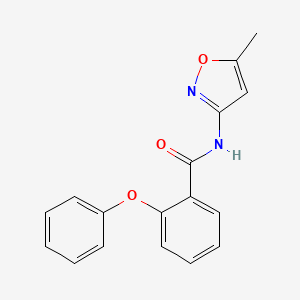
N-(2-furylmethyl)-2,3,4-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-2,3,4-trimethoxybenzamide is a chemical compound with potential relevance in various fields, including organic chemistry and pharmacology. The compound's structural and chemical properties make it an interesting subject for study.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using spectroscopic and X-ray diffraction studies. Saeed & Simpson (2012) analyzed a structurally similar compound, 3,4,5-trimethoxy-N-p-tolylbenzamide, revealing insights into its molecular packing and interactions (Saeed & Simpson, 2012).
Chemical Reactions and Properties
Research on closely related compounds can offer clues to the chemical reactions and properties of N-(2-furylmethyl)-2,3,4-trimethoxybenzamide. The synthesis and reaction mechanisms of similar compounds have been explored in various studies, such as the work by Dischino et al. (1999) on the synthesis of related azidobenzamides (Dischino, Cianci, Krystal, Meanwell, Morimoto, Pearce, Williams, & Yu, 1999).
Physical Properties Analysis
The physical properties, such as solubility and melting point, are vital for understanding the behavior of the compound under different conditions. Insights into these properties can be derived from studies on similar benzamides.
Chemical Properties Analysis
Chemical properties including reactivity, stability, and functional group behavior are crucial for applications in synthesis and pharmaceuticals. Research on similar compounds, like the study by Jin et al. (2006) on benzamides, provides valuable information about chemical properties (Jin, Chen, Song, Chen, Yang, Li, Hu, & Xu, 2006).
Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Rh(I)-Catalyzed Coupling Reactions : The utility of furyl-containing compounds in organic synthesis has been demonstrated through Rh(I)-catalyzed coupling of conjugated enynones with arylboronic acids. This method allows for the synthesis of furyl-containing triarylmethanes under mild conditions, showcasing the compound's role in facilitating novel synthetic pathways (Xia et al., 2016).
Biochemical Applications
Antitumor Activity : A derivative, trimidox, has shown significant promise in cancer research, demonstrating the ability to inhibit ribonucleotide reductase, a key enzyme in DNA synthesis. This inhibition results in notable antitumor activity, suggesting potential for chemotherapy applications (Szekeres et al., 2004).
Neuropharmacology and Memory Enhancement
Memory Enhancers : N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives have been evaluated for their potential as memory enhancers. These compounds exhibit acetylcholinesterase-inhibiting activity, suggesting their utility in improving cognitive functions (Piplani et al., 2018).
Material Science and Sensor Development
Biosensors : The development of biosensors using furyl derivatives has been explored for the electrocatalytic determination of biomolecules like glutathione. These sensors demonstrate high sensitivity and selectivity, underscoring the potential of furyl derivatives in analytical applications (Karimi-Maleh et al., 2014).
Antifungal and Antibacterial Research
Antifungal Activity : Research has shown that furyl derivatives related to resveratrol exhibit significant antifungal effects against Botrytis cinerea. These findings open up avenues for developing novel antifungal agents with improved efficacy (Caruso et al., 2011).
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2,3,4-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-18-12-7-6-11(13(19-2)14(12)20-3)15(17)16-9-10-5-4-8-21-10/h4-8H,9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZIOHQHDYYSDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NCC2=CC=CO2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2,3,4-trimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)urea](/img/structure/B5540420.png)
![4-[(4-methoxyphenyl)amino]-3-nitro-N-(1-phenylethyl)benzamide](/img/structure/B5540425.png)

![methyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B5540441.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5540448.png)

![9-(5-fluoro-2-methoxybenzyl)-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540471.png)
![N-(2-morpholin-4-ylethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5540491.png)
![1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydro-2H-thiopyran-4-yl)piperazine](/img/structure/B5540497.png)
![N-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5540504.png)
![N-[2-(4-chlorophenyl)ethyl]methanesulfonamide](/img/structure/B5540506.png)
![N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5540508.png)
![1,3-dimethyl-6-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5540514.png)